molecular formula C18H28N4O3S B6439631 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine CAS No. 2548979-13-9

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine

Cat. No.: B6439631
CAS No.: 2548979-13-9
M. Wt: 380.5 g/mol
InChI Key: PWOJGKGPYFDUFQ-UHFFFAOYSA-N
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Description

This compound features a 2,3-dimethylimidazo[1,2-b]pyridazine core linked via an oxymethyl group to a piperidine ring that is sulfonylated with a 2-methylpropanesulfonyl group. The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich heterocycle known for its bioactivity in kinase inhibition and antitumor applications . The sulfonamide group enhances metabolic stability and binding affinity, while the dimethyl substituents on the imidazo ring may optimize steric and electronic interactions with target proteins .

Properties

IUPAC Name

2,3-dimethyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-13(2)12-26(23,24)21-9-7-16(8-10-21)11-25-18-6-5-17-19-14(3)15(4)22(17)20-18/h5-6,13,16H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOJGKGPYFDUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine is a complex heterocyclic compound with potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanism of action, and potential applications in medicine.

  • Molecular Formula : C18H28N4O3S
  • Molecular Weight : 380.5 g/mol
  • CAS Number : 2548979-13-9

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a ligand for neurotransmitter receptors, specifically those involved in neurodegenerative diseases.

Inhibition of Monoamine Oxidase (MAO)

Studies have demonstrated that related compounds with similar structures exhibit significant inhibition of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as serotonin and dopamine. For instance, derivatives of pyridazinones have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating a strong potential for treating neurodegenerative disorders like Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assays using healthy fibroblast cell lines (L929) revealed that certain derivatives exhibit varying levels of toxicity. For example, one derivative caused complete cell death at concentrations above 50 µM, while another displayed no cytotoxic effects even at higher doses . This suggests that modifications to the compound’s structure can significantly influence its safety profile.

Case Study 1: Neuroprotective Effects

In a recent study, a compound structurally related to this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cells. The results indicated that the compound reduced cell death by inhibiting oxidative stress markers and promoting antioxidant activity .

Case Study 2: Reversible Inhibition of MAO-B

Another investigation focused on the reversible inhibition capabilities of similar compounds on MAO-B. The findings highlighted that these compounds could restore MAO-B activity post-inhibition through dialysis methods, suggesting their potential use in developing reversible MAO inhibitors for therapeutic applications .

Data Tables

Parameter Value
Molecular FormulaC18H28N4O3S
Molecular Weight380.5 g/mol
CAS Number2548979-13-9
IC50 for MAO-B<0.013 µM (related compounds)
Cytotoxicity (IC50)T3: 27.05 µM; T6: 120.6 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Elemental Comparison

Compound Name Imidazo Substituents Sulfonyl/Other Group Elemental Analysis (C/H/N/O) Key References
Target Compound: 4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine 2,3-dimethyl 2-methylpropanesulfonyl Not reported
6-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine 2-CF₃ Ethylsulfonyl C-51.47%, H-3.41%, N-15.80%
1-(4-(2-(4-Trifluoromethylphenyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one (3e) 2-(4-CF₃Ph) Propanoyl C-59.55%, H-5.00%, N-17.36%
6-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine (IP-3) 6-methyl, 2-(4-FPh) 4-Phenylpiperazine C-74.21%, H-6.07%, N-13.75%
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-phenyltriazole-4-carbonyl)piperidine 2-methyl 2-Phenyltriazole carbonyl C-72.4% (calc.), H-5.55%
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Methanesulfonyl MH+ 494.19 (MS)

Structural Modifications and Implications

Imidazo Ring Substituents: The 2,3-dimethyl groups on the target compound likely improve lipophilicity compared to analogs with electron-withdrawing groups (e.g., 2-CF₃ in ), which reduce metabolic clearance but may hinder solubility.

Sulfonyl vs. Carbonyl Linkers: The 2-methylpropanesulfonyl group provides steric bulk and metabolic resistance compared to smaller sulfonyl groups (e.g., methanesulfonyl in ). This may enhance pharmacokinetic stability. Carbonyl-linked analogs (e.g., IP-3 ) exhibit higher carbon content (74.21% vs. ~50–60% in sulfonamides), suggesting better solubility in nonpolar environments.

Spectroscopic and Analytical Data

  • NMR Trends :

    • Imidazo[1,2-b]pyridazine protons typically resonate at δ 7.5–9.0 ppm (aromatic region), with substituents causing predictable shifts. For example, CF₃ groups in 3e deshield adjacent protons, shifting signals downfield.
    • Piperidine CH₂O protons (oxymethyl linker) appear at δ 3.5–4.5 ppm, as seen in related compounds .
  • Mass Spectrometry :

    • Sulfonamide-containing analogs (e.g., ) show prominent [M+H]+ ions, while acylated derivatives (e.g., 3e ) fragment via carbonyl cleavage.

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